molecular formula C36H45ClN4O9 B12779182 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- CAS No. 128948-05-0

5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)-

Cat. No.: B12779182
CAS No.: 128948-05-0
M. Wt: 713.2 g/mol
InChI Key: FOEWHZKKRUHUCJ-HFCRKWAHSA-N
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Description

5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure and diverse functional groups, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

The synthesis of 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- involves multiple steps, including the formation of the naphthacenedione core and subsequent functionalization. The synthetic routes typically involve:

    Formation of the Naphthacenedione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthacenedione structure.

    Functional Group Addition: Various functional groups, such as methoxy, hydroxy, and amino groups, are introduced through specific reactions, including methylation, hydroxylation, and amination.

    Hydrazone Formation: The cyclohexylidenehydrazono group is introduced through a condensation reaction between a hydrazine derivative and a ketone.

    Glycosylation: The attachment of the alpha-L-lyxo-hexopyranosyl moiety is achieved through glycosylation reactions using appropriate glycosyl donors and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the functional groups such as carbonyl and nitro groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation: The hydrazone group can participate in condensation reactions to form hydrazones and hydrazides.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-(1-(cyclohexylidenehydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-10-((2,3,6-trideoxy-3-(((dimethylamino)methylene)amino)-alpha-L-lyxo-hexopyranosyl)oxy)-, monohydrochloride, (8S-cis)- can be compared with other similar compounds, such as:

Properties

CAS No.

128948-05-0

Molecular Formula

C36H45ClN4O9

Molecular Weight

713.2 g/mol

IUPAC Name

N'-[6-[[3-[(E)-N-(cyclohexylideneamino)-C-methylcarbonimidoyl]-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-N,N-dimethylmethanimidamide;hydrochloride

InChI

InChI=1S/C36H44N4O9.ClH/c1-18-31(41)23(37-17-40(3)4)14-26(48-18)49-25-16-36(46,19(2)38-39-20-10-7-6-8-11-20)15-22-28(25)35(45)30-29(33(22)43)32(42)21-12-9-13-24(47-5)27(21)34(30)44;/h9,12-13,17-18,23,25-26,31,41,43,45-46H,6-8,10-11,14-16H2,1-5H3;1H/b37-17?,38-19+;

InChI Key

FOEWHZKKRUHUCJ-HFCRKWAHSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/N=C6CCCCC6)/C)O)N=CN(C)C)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NN=C6CCCCC6)C)O)N=CN(C)C)O.Cl

Origin of Product

United States

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